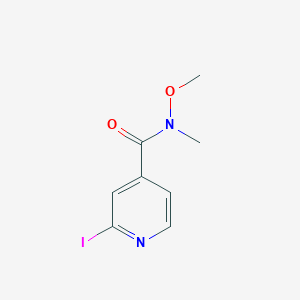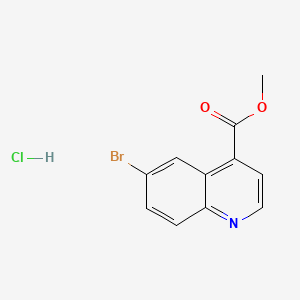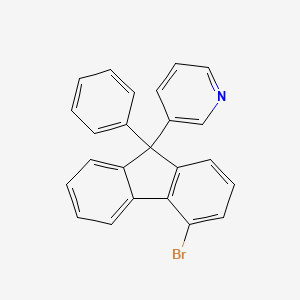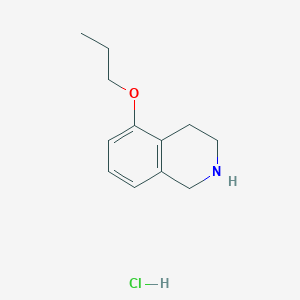
N-3-Dibenzothienyl-2-dibenzothiophenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-Dibenzothienyl-2-dibenzothiophenamine is a complex organic compound with the molecular formula C24H15NS2 and a molecular weight of 381.51 g/mol . This compound is characterized by the presence of two dibenzothiophene units connected through an amine group. Dibenzothiophene is a sulfur-containing heterocyclic compound, which is known for its stability and unique electronic properties.
Méthodes De Préparation
The synthesis of N-3-Dibenzothienyl-2-dibenzothiophenamine typically involves the reaction of dibenzothiophene derivatives with appropriate amine precursors under controlled conditions. One common method involves the use of dibenzothiophene-3-amine and dibenzothiophene-2-amine as starting materials, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability . These methods ensure consistent quality and cost-effectiveness for commercial applications.
Analyse Des Réactions Chimiques
N-3-Dibenzothienyl-2-dibenzothiophenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-3-Dibenzothienyl-2-dibenzothiophenamine involves its interaction with molecular targets through various pathways. The compound’s amine group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function . Additionally, the sulfur atoms in the dibenzothiophene units can participate in redox reactions, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
N-3-Dibenzothienyl-2-dibenzothiophenamine can be compared with other similar compounds, such as dibenzothiophene and its derivatives.
Dibenzothiophene: This parent compound consists of two benzene rings fused to a central thiophene ring.
Dibenzothiophene Sulfoxide: An oxidized derivative of dibenzothiophene, which has applications in organic synthesis and as an intermediate in the production of other chemicals.
Dibenzothiophene Sulfone: Another oxidized form, which is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual dibenzothiophene structure connected through an amine group, which imparts distinct electronic and chemical properties .
Propriétés
Formule moléculaire |
C24H15NS2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-dibenzothiophen-2-yldibenzothiophen-3-amine |
InChI |
InChI=1S/C24H15NS2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)27-21)25-15-10-12-23-20(13-15)18-6-2-4-8-22(18)26-23/h1-14,25H |
Clé InChI |
WYNKGLXTQIPCMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)



![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
